2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
This synthetic compound features a tricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) with a 3-chloro-4-fluorophenyl substituent and an acetamide group linked via a sulfanyl bridge to a 2,4-difluorophenyl moiety. Its design incorporates halogenated aromatic systems and heteroatom-rich scaffolds, which are common in medicinal chemistry to enhance target binding and metabolic stability .
Properties
IUPAC Name |
2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N4O3S2/c1-12(34)32-7-6-15-20(10-32)38-23-22(15)24(36)33(14-3-4-17(28)16(26)9-14)25(31-23)37-11-21(35)30-19-5-2-13(27)8-18(19)29/h2-5,8-9H,6-7,10-11H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXNLDYAUJPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against natural products (NPs), synthetic NP-like molecules, and other fluorinated pharmaceuticals. Key comparisons include:
Bioactivity and Screening Methods
- Marine-Derived Compounds: LC/MS-based screening, as used for marine actinomycetes, prioritizes compounds with unique mass spectral signatures . The target compound’s trifluorinated acetamide group may enhance detectability in such assays compared to less polar NPs.
Computational Behavior Prediction
Tools like Hit Dexter 2.0 classify compounds based on promiscuity and binding behavior . The compound’s rigid tricyclic core and fluorinated groups likely lower its risk of being a "promiscuous binder" compared to flexible, non-halogenated analogs, aligning with trends in dark chemical matter analysis .
Comparative Data Table
| Property | Target Compound | Natural Products (e.g., Salternamides) | Synthetic NP-like Compounds |
|---|---|---|---|
| Molecular Weight | ~550–600 Da | ~400–500 Da | ~450–550 Da |
| LogP | ~3.5–4.2 (moderate lipophilicity) | ~2.0–3.0 | ~3.0–3.8 |
| Halogenation | 3× fluorine, 1× chlorine | Rare | Occasional fluorine |
| Bioactivity Focus | Kinase/protease inhibition (inferred) | Antimicrobial, cytotoxic | Diverse targets |
| Synthetic Complexity | High (multi-step, fluorination) | Low (fermentation-derived) | Moderate |
Research Findings and Challenges
- Advantages: Fluorination enhances metabolic stability and target affinity compared to non-halogenated analogs . The sulfanyl bridge may improve solubility relative to fully aromatic systems .
- Challenges: Synthetic complexity limits large-scale production . Potential for off-target interactions due to polypharmacology of triazatricyclic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
